An In-depth Technical Guide to 3-Anthracen-9-yl-D-alanine: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 3-Anthracen-9-yl-D-alanine: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-Anthracen-9-yl-D-alanine, a fluorescent, non-canonical amino acid. The document details its molecular structure, chemical formula, and key physicochemical properties. It further outlines a plausible synthetic pathway and discusses its significant applications in biomedical research and drug development, primarily as a fluorescent probe and a unique building block in peptide synthesis. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, chemical biology, and materials science.
Introduction: The Emergence of Fluorescent Amino Acids
The incorporation of unnatural amino acids into peptides and proteins has become a pivotal tool in chemical biology and drug discovery. These custom-designed building blocks offer the ability to introduce novel functionalities, probe biological processes, and enhance the therapeutic properties of peptides. Among these, fluorescent amino acids are of particular interest due to their utility in a wide array of applications, including real-time tracking of cellular processes, studying protein-protein interactions, and high-throughput screening assays.[1]
3-Anthracen-9-yl-D-alanine belongs to this class of specialized reagents. Its core structure comprises a D-alanine backbone covalently linked to an anthracene moiety. The anthracene group is a well-known polycyclic aromatic hydrocarbon that exhibits characteristic fluorescence, making this amino acid an intrinsic fluorescent probe.[2] The D-configuration of the chiral center offers resistance to enzymatic degradation by proteases, a desirable attribute for the development of more stable peptide-based therapeutics.[3]
This guide will delve into the technical details of 3-Anthracen-9-yl-D-alanine, providing a foundational understanding for its effective utilization in research and development.
Molecular Structure and Chemical Formula
The fundamental identity of 3-Anthracen-9-yl-D-alanine is defined by its unique molecular architecture, which brings together a chiral amino acid and a fluorescent aromatic system.
Chemical Formula: C₁₇H₁₅NO₂[4]
IUPAC Name: (2R)-2-amino-3-(anthracen-9-yl)propanoic acid
The structure consists of an alanine molecule where one of the methyl hydrogens is substituted with a 9-anthracenyl group. The stereochemistry at the alpha-carbon is 'R', corresponding to the D-enantiomer.
Caption: A simplified 2D representation of the 3-Anthracen-9-yl-D-alanine molecular structure.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Anthracen-9-yl-D-alanine is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 265.31 g/mol | [4] |
| CAS Number | 135092-49-8 | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents and aqueous solutions depending on pH | |
| Chirality | D-enantiomer |
Synthesis of 3-Anthracen-9-yl-D-alanine: A Plausible Asymmetric Approach
Conceptual Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis, highlighting the key stages.
Caption: A conceptual workflow for the asymmetric synthesis of 3-Anthracen-9-yl-D-alanine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.
Step 1: Preparation of the Chiral Glycine Imine A chiral auxiliary, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is reacted with glycine methyl ester to form a chiral Schiff base. This step establishes the stereocontrol for the subsequent alkylation.
Step 2: Asymmetric Alkylation The chiral glycine imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with 9-(bromomethyl)anthracene. The bulky chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of the desired stereoisomer.
Step 3: Hydrolysis and Deprotection The resulting alkylated product is hydrolyzed under acidic conditions to cleave the imine and the ester, yielding the free amino acid. This step also removes the chiral auxiliary, which can often be recovered and reused.
Step 4: Purification The crude product is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) to yield the pure 3-Anthracen-9-yl-D-alanine.
Photophysical Properties: The Fluorescent Signature
The anthracene moiety endows 3-Anthracen-9-yl-D-alanine with its characteristic fluorescent properties. Understanding these properties is critical for its application as a fluorescent probe.
While specific, high-resolution spectral data for this exact compound is not extensively published, the photophysical properties can be inferred from the behavior of anthracene and its derivatives.[2][7]
-
Excitation: Anthracene typically exhibits an excitation maximum in the ultraviolet region, around 350-380 nm.[7]
-
Emission: The fluorescence emission is expected in the blue region of the visible spectrum, generally between 400 and 450 nm.[8] The emission spectrum of anthracene derivatives often displays a characteristic vibronic structure.[8]
-
Quantum Yield: The fluorescence quantum yield of anthracene itself is moderate, and this can be influenced by the substitution pattern and the solvent environment.
-
Fluorescence Lifetime: The fluorescence lifetime of anthracene derivatives is typically in the nanosecond range.[9]
Note: The exact photophysical parameters of 3-Anthracen-9-yl-D-alanine will be influenced by its local environment, including solvent polarity, pH, and binding to other molecules. This sensitivity is a key feature that makes it a useful probe for studying biological systems.
Applications in Research and Drug Development
The unique combination of a D-amino acid and a fluorescent reporter group makes 3-Anthracen-9-yl-D-alanine a versatile tool in several research areas.
Fluorescent Labeling and Bioimaging
The intrinsic fluorescence of 3-Anthracen-9-yl-D-alanine allows for its use as a fluorescent label for peptides and other biomolecules. Once incorporated into a peptide sequence, it can be used to:
-
Visualize the localization and trafficking of peptides within living cells.
-
Monitor enzymatic activity through changes in the fluorescence signal upon cleavage of a peptide substrate.
-
Study protein-peptide interactions using techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET).
Development of Protease-Resistant Peptides
The D-configuration of the amino acid provides steric hindrance that can prevent recognition and cleavage by many common proteases. This property is highly advantageous in the development of peptide-based drugs, as it can significantly increase their in vivo half-life and bioavailability.
Probing Molecular Interactions
The fluorescence of the anthracene moiety is often sensitive to its microenvironment. Changes in the polarity, viscosity, or the presence of specific quenchers can lead to alterations in the fluorescence intensity, lifetime, and emission wavelength. This sensitivity can be exploited to study:
-
Peptide folding and conformational changes.
-
Binding events between a labeled peptide and its target receptor.
-
The insertion of peptides into lipid membranes.
Materials Science
The photophysical properties of the anthracene group also make this amino acid a potential building block for the development of novel organic materials with specific optical and electronic properties.
Conclusion
3-Anthracen-9-yl-D-alanine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of fluorescence, chirality, and amino acid functionality provides a wide range of opportunities for probing biological systems, developing novel therapeutics, and creating advanced materials. As the field of chemical biology continues to expand, the demand for sophisticated molecular probes like 3-Anthracen-9-yl-D-alanine is expected to grow, paving the way for new discoveries and innovations.
References
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
- Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. (2012). Wiley.
- Geolchanyan, A. V. (2011). Asymmetric synthesis of (R)-2-amino-3-(4-cyano-1-morpho-lino-5,6,7,8-tetrahidroisoquinoline-3-ylthio)propionic acid. Proceedings of the YSU B, 45(3), 226.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Liu, M., & Sibi, M. P. (2012). Preparation of Enantiopure β-Amino Acids via Enantioselective Conjugate Addition. In Enantioselective Synthesis of β-Amino Acids (pp. 423-448). Wiley-VCH Verlag GmbH & Co. KGaA.
- MDPI. (2023).
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]
-
Reagent Database. (n.d.). (2r)-2-amino-3-(9-anthryl)propanoic acid. Retrieved from [Link]
- van Heijenoort, J. (2001). Formation of the glycan chains in the synthesis of bacterial peptidoglycan. Glycobiology, 11(3), 25R–36R.
- Wentzell, P. D., Nair, S. S., & Guy, R. D. (2001). Three-Way Analysis of Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons with Quenching by Nitromethane. Analytical Chemistry, 73(7), 1408–1415.
- Wolf, M. O. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Chemical Science, 13(24), 6882-6887.
- Yang, Z., & Doweyko, A. M. (2005). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Tetrahedron Letters, 46(49), 8545-8548.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Normalized excitation; (b) fluorescence spectra of pure anthracene;.... Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]
- Stasevych, M. V., Zvarych, V. I., Lunin, V. V., Vovk, M. V., & Novikov, V. P. (2013). The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. Russian Journal of Organic Chemistry, 49(4), 467-486.
- Xu, Z., Hean, D., Yuan, J., & Wolf, M. O. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Chemical science, 13(24), 6882-6887.
- Zander, M. (1983). Fluorimetrie. Springer-Verlag.
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wiley.com [wiley.com]
- 6. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 7. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
